molecular formula C17H18N2 B089057 Troeger's base CAS No. 14645-24-0

Troeger's base

Cat. No.: B089057
CAS No.: 14645-24-0
M. Wt: 250.34 g/mol
InChI Key: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
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Description

Troeger’s base is a white solid tetracyclic organic compound with the chemical formula ( \text{C}{17}\text{H}{18}\text{N}_2 ). It was first synthesized by Julius Troeger in 1887. The compound is known for its unique structure, which includes two aromatic rings fused to a central bicyclic framework, forming a rigid V-shaped scaffold. This structure imparts chirality to the molecule, making it an interesting subject of study in stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Troeger’s base is typically synthesized through the condensation of p-toluidine with formaldehyde in an acidic solution. The reaction involves the formation of a methylene bridge between the aromatic rings, resulting in the characteristic bicyclic structure . The reaction can also be performed using hydrochloric acid and dimethyl sulfoxide or hexamethylene tetraamine as formaldehyde replacements .

Industrial Production Methods: While Troeger’s base is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Troeger’s base undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Troeger’s base is unique due to its rigid V-shaped structure and chirality. Similar compounds include:

Troeger’s base stands out due to its ability to form stable chiral centers and its applications in asymmetric synthesis and molecular recognition .

Properties

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
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InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30200950
Record name Troeger's base
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Molecular Weight

250.34 g/mol
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CAS No.

529-81-7, 21451-74-1, 14645-24-0
Record name Troger base
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Record name 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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